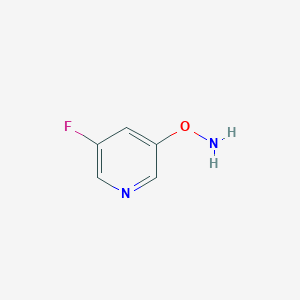

O-(5-Fluoro-3-pyridyl)hydroxylamine

Description

O-(5-Fluoro-3-pyridyl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position. Its molecular formula is C₅H₅FN₂O, with a molecular weight of 128 g/mol. The compound combines the electron-deficient nature of the pyridine ring with the electron-withdrawing fluorine substituent, which influences its reactivity and physicochemical properties. Hydroxylamines are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic and redox-active characteristics . The fluorine atom enhances metabolic stability and may improve bioavailability in drug design contexts .

Properties

Molecular Formula |

C5H5FN2O |

|---|---|

Molecular Weight |

128.10 g/mol |

IUPAC Name |

O-(5-fluoropyridin-3-yl)hydroxylamine |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2 |

InChI Key |

PSYXEFBCMKEHLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1F)ON |

Origin of Product |

United States |

Preparation Methods

Halooxime Formation via Hydroxylamine Reaction (From Patent WO2017136254A1)

A general method for preparing hydroxylamine derivatives, including O-(5-Fluoro-3-pyridyl)hydroxylamine, involves the formation of a halooxime intermediate. The process includes:

- Reacting a suitable starting material (SM) with a halide source and acid in the presence of a hydroxylamine derivative.

- Hydroxylamine sources can be benzylhydroxylamine (BnONH2), allylhydroxylamine, trimethylsilyloxyethylhydroxylamine, acetohydroxylamine, or benzoylhydroxylamine.

- The halide source is typically used in 0–10 equivalents, and hydroxylamine in 1–2 equivalents.

- Acid catalysts with pKa ≤ acetic acid are employed, such as chloroacetic acid, acetic acid, glycolic acid, cyanoacetic acid, phosphoric acid, trifluoroacetic acid, hydrochloric acid, hydrobromic acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, or triflic acid.

- The reaction temperature ranges from about -50°C to 50°C, typically at ambient temperature.

This method allows the selective introduction of the hydroxylamine group onto the pyridine ring through halooxime intermediates, which can be further manipulated to yield the target compound.

Reduction of Nitro-Substituted Pyridines to Amino and Hydroxylamine Derivatives

A common approach to prepare hydroxylamine derivatives on pyridine rings is the reduction of nitro-substituted precursors:

- Starting from 5-fluoro-3-nitropyridin-2-ol, reduction can be achieved using iron powder in a mixture of ethanol, acetic acid, water, and trace hydrochloric acid at elevated temperatures (~100°C) for short durations (~20 min).

- The reduced product, 3-amino-5-fluoropyridin-2-ol, can be isolated by filtration and extraction.

- Further transformation can convert the amino group into hydroxylamine functionality, typically via hydroxylation or substitution reactions.

Reduction using palladium on activated carbon under hydrogen atmosphere in ethanol at room temperature is also effective, yielding 5-fluoro-3-aminopyridin-2-ol with high yield (~92%).

Reaction Conditions and Yields Summary Table

Analytical Data Supporting Preparation

- NMR Spectroscopy: For intermediates such as 2,6-dihydroxy-3-cyano-5-fluoropyridine, proton NMR in DMSO shows a doublet at δ 7.09 ppm (J = 12 Hz), confirming substitution pattern.

- Melting Points: Key intermediates exhibit characteristic melting points (e.g., 135-140°C for 2,6-dihydroxy-3-cyano-5-fluoropyridine).

- LC-MS and HPLC: Used to confirm purity and molecular weight of intermediates and final products, e.g., 5-fluoro-3-nitropyridin-2-ol shows LC-MS (M-H) = 129.0.

Summary and Expert Commentary

The preparation of this compound involves sophisticated synthetic routes combining halogenation, nitration, reduction, and substitution chemistry on fluoropyridine rings. The use of halooxime intermediates and selective reduction of nitro groups are central strategies. Reaction conditions such as temperature control, acid choice, and reagent stoichiometry critically influence yield and product purity.

The methods described in patents WO2017136254A1 and EP0333020A2 provide robust industrially scalable routes, while reduction protocols from academic and patent sources offer practical laboratory approaches. Analytical data support the structural integrity of intermediates and final compounds, ensuring reproducibility and quality.

Chemical Reactions Analysis

Types of Reactions

O-(5-Fluoro-3-pyridyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and substituted pyridyl compounds.

Scientific Research Applications

O-(5-Fluoro-3-pyridyl)hydroxylamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of O-(5-Fluoro-3-pyridyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Benzyl Hydroxylamines ()

Compounds such as O-(4-methoxybenzyl)hydroxylamine (MW 154) and O-(3,5-dimethoxybenzyl)hydroxylamine (MW 184) feature benzene rings with methoxy substituents. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which stabilizes intermediates in reactions like nucleophilic substitutions .

Pyridyl Hydroxylamines

In contrast, O-(5-Fluoro-3-pyridyl)hydroxylamine replaces the benzene ring with a pyridine ring. The nitrogen atom in pyridine creates an electron-deficient system, enhancing the compound’s electrophilicity. The 5-fluoro substituent further withdraws electrons via inductive effects, amplifying this characteristic. This combination makes the compound more reactive toward nucleophiles compared to benzyl analogs.

Molecular Weight and Physical Properties

The molecular weight of this compound (128 g/mol ) is significantly lower than benzyl hydroxylamines (154–184 g/mol) due to the absence of bulky methoxy groups and the compact pyridine ring. This reduction may improve solubility in polar solvents and alter melting/boiling points .

Spectroscopic Features

- 1H-NMR : Benzyl hydroxylamines exhibit aromatic proton shifts between δ 6.8–7.3 ppm , with methoxy groups resonating at δ 3.7–3.9 ppm . For this compound, pyridine protons are expected downfield (e.g., H-2 and H-4 at δ 8.0–8.5 ppm ) due to the electron-withdrawing effects of fluorine and nitrogen.

- 19F-NMR : The fluorine atom would show a distinct signal near δ -110 to -120 ppm , typical for aromatic fluorine substituents.

Comparative Data Table

Q & A

Basic: What synthetic methodologies are recommended for preparing O-(5-Fluoro-3-pyridyl)hydroxylamine, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound can be achieved via reductive amination or nucleophilic substitution using fluorinated pyridine precursors. For example:

- Reductive amination : React 5-fluoro-3-pyridinecarbaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent (e.g., NaBHCN) .

- Coupling reactions : Use tert-butyl acrylate derivatives to introduce the hydroxylamine moiety via hydrolysis .

Purity Optimization:

- Chromatographic purification : Employ reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (gradient elution).

- Recrystallization : Use ethanol/water mixtures to remove residual solvents or byproducts .

Basic: How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

Key Analytical Techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine position on pyridine) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] peak).

- IR Spectroscopy : Detect N–O and C–F stretches (~1250 cm and ~1100 cm, respectively) .

Purity Metrics:

- HPLC : ≥98% purity using UV detection at 254 nm .

Advanced: What experimental designs are suitable for studying the nucleophilic reactivity of this compound in acylation reactions?

Methodological Answer:

Kinetic and Mechanistic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.